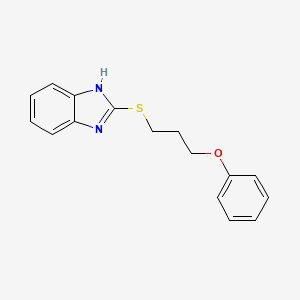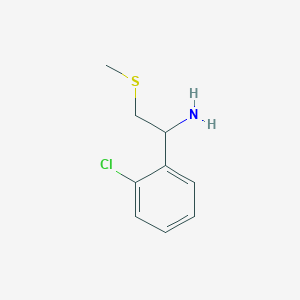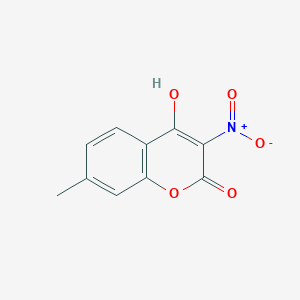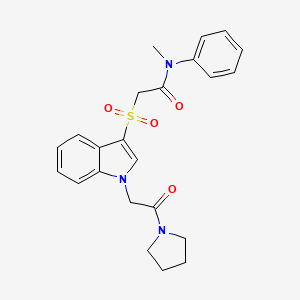![molecular formula C23H23NO4 B2498613 N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide CAS No. 883954-23-2](/img/structure/B2498613.png)
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of cyclohexanecarboxamide derivatives and related compounds have been a focus of scientific research due to their potential applications in materials science, pharmaceuticals, and chemistry. These studies often involve the synthesis of novel compounds, detailed molecular structure analysis, and evaluation of chemical and physical properties.
Synthesis Analysis
The synthesis of cyclohexanecarboxamide derivatives and related compounds typically involves multi-step chemical reactions, including condensation, cycloaddition, and functionalization steps. For example, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives involves elemental analyses, IR spectroscopy, and NMR spectroscopy for characterization (Özer et al., 2009).
Molecular Structure Analysis
X-ray diffraction studies are crucial for determining the crystal structures of synthesized compounds. These studies provide insights into the conformation of cyclohexane rings and the orientation of substituents, which are critical for understanding the compound's reactivity and properties. For instance, certain derivatives crystallize in specific space groups with the cyclohexane ring adopting a chair conformation, indicating stability and potential intramolecular interactions (Begum et al., 2012).
科学的研究の応用
Synthesis and Characterization
- A study by Özer et al. (2009) explored the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 3-methoxyphenyl substituents. These compounds were characterized using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction, revealing insights into their molecular structure and conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).
Analytical Profiles and Biological Matrices
- Research by De Paoli et al. (2013) focused on the analytical profiles of arylcyclohexylamines, identifying compounds like N-ethyl-1-(3-methoxyphenyl)cyclohexanamine. The study developed a method for qualitative and quantitative analysis in biological matrices such as blood, urine, and vitreous humor, highlighting the potential for forensic and toxicological applications (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Anticonvulsant Properties
- Kubicki, Bassyouni, & Codding (2000) examined the crystal structures of anticonvulsant enaminones, including derivatives related to the chemical structure of interest. The study provided insights into the conformation and potential anticonvulsant properties of these compounds, which could be relevant for the development of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).
Electrophilic Aminations
- Andreae & Schmitz (1991) discussed electrophilic aminations with oxaziridines, a process relevant to the synthesis of various nitrogen-containing compounds. While the specific compound of interest is not directly mentioned, the methodologies and reactions presented could be applicable to its synthesis or functionalization (Andreae & Schmitz, 1991).
Corrosion Inhibition
- Abu-Rayyan et al. (2022) explored the corrosion inhibition properties of acrylamide derivatives on copper in nitric acid solutions, which, while not directly related, suggest that derivatives of the compound might possess useful chemical properties for industrial applications (Abu-Rayyan et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-17-11-7-10-16(14-17)20-21(25)18-12-5-6-13-19(18)28-23(20)24-22(26)15-8-3-2-4-9-15/h5-7,10-15H,2-4,8-9H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXYGSJMEKTJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)
![4-(1,7-Dimethyl-3-octyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2498533.png)
![8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2498536.png)
![2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2498538.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2498543.png)


![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2498546.png)
![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)

![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)
![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)